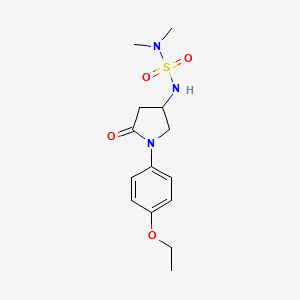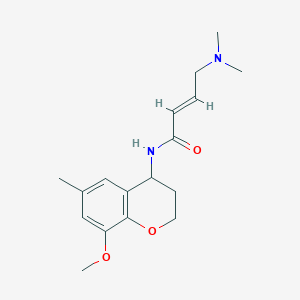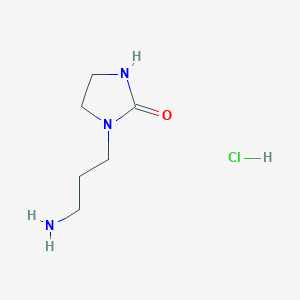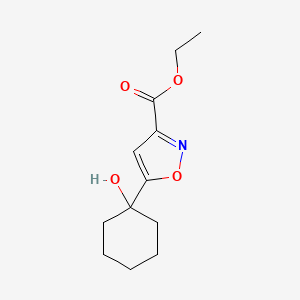
4-(Dimethylsulfamoylamino)-1-(4-ethoxyphenyl)-2-oxopyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylsulfamoylamino)-1-(4-ethoxyphenyl)-2-oxopyrrolidine, also known as DMAP, is a chemical compound that has been widely used in scientific research. It is a derivative of pyrrolidine and has been found to have significant biochemical and physiological effects.
Applications De Recherche Scientifique
Catalytic Applications in Analytical Acylations
4-Dimethylaminopyridine, a catalyst closely related to the chemical structure of 4-(Dimethylsulfamoylamino)-1-(4-ethoxyphenyl)-2-oxopyrrolidine, has been identified as an effective catalyst in analytical acylations. This compound demonstrates a specific catalytic activity significantly higher than that of pyridine, making it valuable in the titrimetric determination of hydroxy groups (Connors & Albert, 1973).
Synthesis of Pyrrole Derivatives
Research has explored the synthesis of dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates, a process facilitated by the presence of related compounds. This process yields significant insights into the energy barriers for rotation around the N-aryl single bond, revealing observable atropisomerism (Yavari, Aghazadeh, & Tafazzoli, 2002); (Yavari, Nasiri, & Djahaniani, 2005).
Recyclable Catalyst in Acylation
A DMAP salt with a simple structure, closely related to this compound, has been used as a recyclable catalyst for acylation of inert alcohols and phenols under base-free conditions. This highlights the potential of such compounds in sustainable chemical processes (Liu, Ma, Liu, & Wang, 2014).
Schiff Base Copper(II) Complexes in Alcohol Oxidation
The reaction of compounds structurally similar to this compound with Cu(II) salts has led to the creation of Schiff base copper(II) complexes. These complexes have shown efficiency as selective catalysts in the peroxidative oxidation of primary and secondary alcohols (Hazra, Martins, Silva, & Pombeiro, 2015).
Photophysical Properties of 4-Aza-Indole Derivatives
A novel 4-aza-indole derivative, structurally akin to this compound, has been studied for its photophysical properties. This research offers potential applications in labeling, bio- or analytical sensors, and optoelectronic devices (Bozkurt & Doğan, 2018).
Electrophilic Substitutions in Thiazole Derivatives
Compounds like this compound have been utilized in transformations leading to substituted thiazolo[5,4-c]pyridine-7-carboxylates. This research is crucial in understanding the chemistry of thiazole derivatives (Albreht, Uršič, Svete, & Stanovnik, 2009).
Applications in Surface Plasmon Resonance Spectroscopy
4-(Dimethylamino)pyridine, structurally related to this compound, has been utilized to form adhesion layers for the adsorption of anionic polyelectrolytes on gold surfaces. This application in surface plasmon resonance spectroscopy demonstrates the potential of these compounds in surface science (Gandubert & Lennox, 2006).
Propriétés
IUPAC Name |
4-(dimethylsulfamoylamino)-1-(4-ethoxyphenyl)-2-oxopyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-4-21-13-7-5-12(6-8-13)17-10-11(9-14(17)18)15-22(19,20)16(2)3/h5-8,11,15H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQGIDHKEDTNPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2842857.png)


![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2842861.png)

![5-(4-Bromophenyl)-4-(4-(3,4-dichlorophenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2842864.png)
![N-(2,4-difluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2842868.png)
![4-[butyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2842870.png)




![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2842878.png)
![N-cyclopropyl-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2842880.png)